molecular formula C19H17BrN4O2 B14938206 N-benzyl-1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-benzyl-1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14938206
M. Wt: 413.3 g/mol
InChI Key: QDFCEXWMQQMEBV-UHFFFAOYSA-N
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Description

N-BENZYL-1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyl group, a brominated indazole moiety, and a pyrrolidinecarboxamide structure, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.

    Bromination: The indazole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Pyrrolidinecarboxamide Formation: The brominated indazole is reacted with a pyrrolidine derivative to form the pyrrolidinecarboxamide structure.

    Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the indazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

N-BENZYL-1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. The brominated indazole moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidinecarboxamide structure can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-1-(6-CHLORO-1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE
  • N-BENZYL-1-(6-FLUORO-1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE
  • N-BENZYL-1-(6-IODO-1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE

Uniqueness

N-BENZYL-1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H17BrN4O2

Molecular Weight

413.3 g/mol

IUPAC Name

N-benzyl-1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17BrN4O2/c20-14-6-7-15-16(9-14)22-23-18(15)24-11-13(8-17(24)25)19(26)21-10-12-4-2-1-3-5-12/h1-7,9,13H,8,10-11H2,(H,21,26)(H,22,23)

InChI Key

QDFCEXWMQQMEBV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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